molecular formula C10H8F3N3 B2783871 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline CAS No. 926202-49-5

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B2783871
CAS No.: 926202-49-5
M. Wt: 227.19
InChI Key: OXCRZVJIMYTILT-UHFFFAOYSA-N
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Description

Product Overview 4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)aniline (CAS 926202-49-5) is a fluorinated aromatic amine with a molecular formula of C 10 H 8 F 3 N 3 and a molecular weight of 227.19 g/mol . The compound features both an imidazole ring and a trifluoromethyl group attached to an aniline core, making it a versatile and valuable intermediate in organic synthesis and drug discovery efforts . Research Applications and Value This compound serves as a key synthetic building block in medicinal chemistry . The aniline group provides a handle for further functionalization, while the imidazole ring is a privileged structure in pharmacology, known to be present in a wide range of bioactive molecules . The trifluoromethyl group can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Although specific biological data for this exact molecule is limited in the public domain, its structure is closely related to other aniline-imidazole compounds that are critical intermediates in the synthesis of pharmaceutical agents, such as tyrosine kinase inhibitors . Researchers can utilize this chemical to develop novel small molecules for various therapeutic areas or as a precursor in materials science. Handling and Usage This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications . Please refer to the Safety Datasheet for comprehensive handling, storage, and disposal information. The product may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCRZVJIMYTILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926202-49-5
Record name 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the imidazole group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group directs electrophilic substitution due to its strong electron-withdrawing effect. Common reactions include:

  • Nucleophilic aromatic substitution (SNAr) : Enabled by the CF₃ group’s activation of aromatic rings. Reacts with amines, alkoxides, or other nucleophiles under basic conditions.

  • Electrophilic substitution : Possible at positions ortho/para to the CF₃ group, facilitated by directing effects.

Coupling Reactions

  • Buchwald-Hartwig amination : Used to form aryl-imidazolyl bonds. Requires palladium catalysts and ligands (e.g., Xantphos) in solvents like toluene.

  • Suzuki-Miyaura coupling : Potential for cross-coupling with boronic acids, though specific examples are less documented.

Functional Group Transformations

  • Reduction : The imidazole ring can undergo selective hydrogenation or catalytic hydrogenation to form imidazolinyl derivatives.

  • Oxidation : Aniline rings may oxidize to nitro groups under strong oxidizing agents like KMnO₄.

Key Structural and Reaction Data

Property Value Source
Molecular FormulaC₉H₇F₃N₄
Electron-Withdrawing EffectCF₃ group activates aromatic rings
Typical SolventsDMF, toluene, ethanol
CatalystsPd(OAc)₂, Xantphos ligand

Research Findings

  • Kinase Inhibition : The compound’s derivatives demonstrate selective inhibition of BCR-ABL tyrosine kinase, critical in chronic myeloid leukemia treatment .

  • OLED Applications : The CF₃ group’s electron-withdrawing nature enhances photoluminescence efficiency in iridium-based complexes .

  • Synthetic Scalability : Continuous flow reactors improve yield and reproducibility in industrial production.

Scientific Research Applications

Overview

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical development due to its potential applications as an intermediate in the synthesis of various biologically active molecules, particularly in the treatment of cancer and other diseases. This article explores its applications, focusing on its role in drug synthesis, biological activity, and potential therapeutic uses.

Synthesis and Chemical Properties

The compound is synthesized through various methods that involve the coupling of imidazole derivatives with trifluoromethylated anilines. Notably, it serves as an important intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) that is resistant to imatinib . The synthesis processes often aim to enhance yield and reduce toxicity, making it suitable for industrial applications .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been studied as part of new analogs designed to inhibit cell proliferation and protein kinase activity. The trifluoromethyl group enhances hydrophobic interactions, allowing these compounds to penetrate deeper into allosteric pockets of target proteins, which may lead to improved efficacy against cancer cells .

Tyrosine Kinase Inhibition

The compound is a crucial building block for developing tyrosine kinase inhibitors like nilotinib. Nilotinib's mechanism involves binding to the active site of the BCR-ABL fusion protein, which is responsible for CML. The presence of the imidazole ring in this compound contributes to the structural integrity required for effective binding and inhibition of this kinase .

Case Study 1: Nilotinib Development

Nilotinib was developed using this compound as a key intermediate. Clinical trials have shown that nilotinib is effective in patients with imatinib-resistant CML, demonstrating improved outcomes compared to previous treatments . The drug's design was influenced by the need for compounds that could effectively target specific mutations in the BCR-ABL gene.

Case Study 2: New Analog Synthesis

A study focused on synthesizing new analogs of this compound aimed at enhancing its anticancer properties. Researchers modified the imidazole fragment and assessed the biological activity of these new compounds against various cancer cell lines. The results indicated that certain modifications led to increased potency as kinase inhibitors .

The biological activity of this compound is attributed to its ability to interact with key biological targets. The trifluoromethyl group not only enhances solubility but also increases lipophilicity, which is beneficial for cellular uptake and interaction with target proteins .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, being an electron-withdrawing group, can influence the electronic properties of the compound, enhancing its reactivity. The imidazole ring can coordinate with metal ions, forming complexes that are useful in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline are compared below with analogous compounds to highlight key differences in physicochemical properties, synthesis, and applications.

Structural Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Findings Source
This compound C₁₀H₉ClF₃N₃ Imidazole (C4), -CF₃ (C2) 263.65 Building block for drug synthesis
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole C₁₀H₇F₃N₂ -CF₃ on phenyl ring 216.17 Intermediate in agrochemical synthesis
4-(1H-Imidazol-1-yl)aniline (I4A) C₉H₉N₃ Imidazole (C4) 159.19 Monomer for gas-separation membranes
4-(1H-Imidazol-1-ylmethyl)aniline C₁₀H₁₁N₃ Imidazole via methylene bridge 173.21 Organic raw material (melting point: 128–130°C)
CU-T12-9 (TLR1/2 agonist) C₁₇H₁₂F₃N₅O₂ Nitro group, trifluoromethylphenyl 387.30 Specific TLR1/2 activation

Key Differences

  • Substituent Position and Electronic Effects :

    • The trifluoromethyl group at C2 in the target compound introduces strong electron-withdrawing effects, reducing the electron density of the aniline ring compared to analogues like I4A (imidazole at C4 only) . This enhances stability against oxidative degradation.
    • In CU-T12-9, the nitro group and trifluoromethylphenyl moiety contribute to its TLR1/2 agonism, whereas the target compound lacks a nitro group, suggesting divergent biological activity .
  • Synthetic Routes :

    • The target compound is synthesized via nucleophilic aromatic substitution (e.g., imidazole reacting with fluoronitrobenzene derivatives) followed by reduction, similar to I4A . In contrast, CU-T12-9 involves multi-step functionalization of the imidazole-aniline core .
  • Biological and Material Applications :

    • I4A is incorporated into polyamide ionenes for gas-separation membranes due to its planar structure and hydrogen-bonding capacity .
    • 4-(1H-Imidazol-1-ylmethyl)aniline is used in organic intermediates but lacks the trifluoromethyl group, reducing its hydrophobicity compared to the target compound .
    • CU-T12-9 demonstrates TLR1/2 specificity, while the target compound’s bioactivity remains unexplored but may differ due to substituent positioning .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound increases logP (lipophilicity) compared to non-fluorinated analogues like I4A, improving membrane permeability .
  • Melting Points : Analogues with flexible linkers (e.g., methylene bridges in 4-(1H-imidazol-1-ylmethyl)aniline) exhibit lower melting points (128–130°C) than rigid structures .

Research Findings and Implications

  • Material Science : The trifluoromethyl group in this compound may enhance the performance of polyamide membranes by increasing chemical resistance and selectivity .
  • Synthetic Flexibility : The compound’s synthesis pathway allows for modular substitution, enabling the development of derivatives with tailored electronic and steric properties .

Biological Activity

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups allows for interactions with various biological macromolecules, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated as a potential inhibitor of protein kinases involved in cancer progression. A study reported that derivatives containing the trifluoromethyl and imidazole substituents exhibited significant inhibitory effects against various cancer cell lines, including leukemia (K562) and solid tumors. The IC50 values for these compounds ranged from 1.42 to 4.56 µM, indicating potent antiproliferative activity (Table 1) .

Cell Line IC50 (µM)
K5622.27
HL-601.42
OKP-GS4.56

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Research indicates that imidazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA). Key structural features contributing to this activity include the presence of electron-withdrawing groups and the imidazole NH group, which are essential for binding to bacterial targets .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, which are pivotal in cancer biology. The inhibition mechanism often involves competitive binding at the active site of these enzymes .

Cellular Effects

At the cellular level, the compound influences various signaling pathways by modulating kinase activity. This modulation can lead to altered gene expression profiles and changes in cellular metabolism, further contributing to its therapeutic effects .

Study on Anticancer Activity

In a comprehensive study involving multiple analogs of this compound, researchers demonstrated that modifications to the imidazole ring significantly affected anticancer potency. Compounds with enhanced hydrophobic interactions due to trifluoromethyl substitutions exhibited superior activity against cancer cell lines compared to their less substituted counterparts .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy against MRSA revealed that compounds with dual aryl ring structures showed improved activity. The study underscored the importance of structural features in determining biological efficacy, suggesting that further optimization could yield even more potent antibacterial agents .

Q & A

Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline?

The synthesis typically involves two key steps:

Coupling Reaction : Reacting 2-(trifluoromethyl)-4-nitroaniline with 1H-imidazole under nucleophilic aromatic substitution conditions. This step introduces the imidazole moiety.

Reduction : Reducing the nitro group (-NO₂) to an amine (-NH₂) using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) .
Alternative routes may use halogenated intermediates (e.g., fluoro- or chloro-nitrobenzenes) to improve regioselectivity .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton signals at δ 7.95 ppm for imidazole protons and δ 6.64 ppm for aniline protons) .
  • X-ray Crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying the spatial arrangement of the trifluoromethyl and imidazole groups .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the primary chemical properties influenced by the trifluoromethyl group?

The trifluoromethyl (-CF₃) group:

  • Enhances lipophilicity , improving membrane permeability in biological studies.
  • Increases metabolic stability by resisting oxidative degradation.
  • Modulates electronic effects (strong electron-withdrawing nature), directing electrophilic substitution reactions to specific positions on the aromatic ring .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : Classified under GHS with hazards including skin/eye irritation and respiratory sensitization.
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from oxidizing agents.
  • Waste Disposal : Neutralize with dilute acid before disposal in designated halogenated waste streams .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for this compound?

Discrepancies in X-ray data (e.g., bond length variations) may arise from:

  • Disorder in Crystal Packing : Refine using SHELXL’s disorder modeling tools .
  • Thermal Motion Artifacts : Apply anisotropic displacement parameters during refinement.
  • Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Directing Groups : The imidazole moiety acts as a meta-directing group, while -CF₃ directs electrophiles to ortho/para positions. Use protecting groups (e.g., acetylated amines) to temporarily block reactive sites .
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at specific positions .

Q. How does this compound interact with biological targets, and how can contradictions in activity data be addressed?

  • Mechanistic Insights : The compound’s imidazole group may coordinate with metal ions in enzyme active sites (e.g., zinc-dependent proteases), while -CF₃ enhances binding affinity via hydrophobic interactions .
  • Resolving Data Conflicts :
    • Assay Variability : Standardize assays (e.g., use TLR1/2 reporter cell lines for consistency with published agonist activity ).
    • Metabolic Interference : Test metabolites (e.g., nitroso intermediates) to rule out off-target effects .

Q. What advanced computational methods predict reactivity and stability?

  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices to predict electrophilic attack sites).
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., TLR1/2 heterodimer binding ).
  • QSAR Models : Correlate substituent effects (e.g., -CF₃ vs. -CH₃) with biological activity .

Q. How does this compound compare to structural analogs in material science applications?

  • Comparison with 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline : The methoxy group increases solubility but reduces thermal stability compared to the imidazole analog .
  • Versus 2-(Aminomethyl)-4-(trifluoromethyl)aniline : The aminomethyl group enables additional conjugation routes (e.g., Schiff base formation), whereas the imidazole analog offers better π-stacking in polymer matrices .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., nitro group over-reduction) .
  • Microwave Assistance : Accelerates coupling steps (e.g., imidazole introduction) from hours to minutes .
  • Purification : Use simulated moving bed (SMB) chromatography for high-purity isolation .

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